3-Chloro-1-propanol

説明

Contextualization within Halogenated Alcohol Chemistry

3-Chloro-1-propanol belongs to the class of organic compounds known as halogenated alcohols or halohydrins. haz-map.comalevelchemistryhelp.co.uk These compounds are characterized by the presence of at least one halogen atom and at least one hydroxyl group attached to an acyclic or carbocyclic carbon backbone. alevelchemistryhelp.co.ukchemistrywithdrsantosh.com The reactivity of halogenated alcohols is dictated by the interplay of these two functional groups. chemblink.com

The presence of the electronegative chlorine atom influences the properties of the alcohol group, and vice versa. physicsandmathstutor.com This dual functionality allows this compound to participate in a wide range of chemical reactions, including nucleophilic substitutions at the carbon bearing the chlorine and reactions typical of primary alcohols, such as oxidation and esterification. chemblink.com The relative positions of the chloro and hydroxyl groups on the propane (B168953) chain are crucial to its chemical behavior, enabling intramolecular reactions to form cyclic compounds like trimethylene oxide. chemicalbook.com

The study of halogenated alcohols like this compound is fundamental to understanding reaction mechanisms in organic chemistry, such as nucleophilic substitution and elimination reactions. chemistrywithdrsantosh.comstudysmarter.co.uk

Significance in Contemporary Chemical Research and Industrial Practice

This compound is a versatile building block in modern organic synthesis and has significant industrial applications. nbinno.cominnospk.com Its importance stems from its role as a precursor in the production of a wide array of other chemicals. nih.gov

In the pharmaceutical industry , it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). innospk.com For instance, it is used in the production of the antiretroviral drug nelfinavir (B1663628) and the antithrombotic agent clopidogrel. innospk.comgoogle.com It is also a precursor for synthesizing 3-chloropropyl chloroformate, another valuable reagent in organic synthesis. innospk.com

In material science , this compound is utilized for surface functionalization. Studies have shown its ability to covalently bond to silicon surfaces, which is important for developing advanced materials. In polymer chemistry, it can act as a chain extender or a reactive modifier to create functionalized polyesters and polyurethanes. chemblink.com

Furthermore, this compound is used in the synthesis of:

Agrochemicals chemicalbook.com

Antiseptic agents chemicalbook.com

Dyes chemicalbook.com

Plastics and resins nih.gov

The compound is also valuable in biochemical research as an inhibitor of enzymes like triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase. nbinno.comchemicalbook.com

Several methods exist for the synthesis of this compound. A common industrial method involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid, often using a catalyst such as benzenesulfonic acid. nbinno.comgoogle.comchemicalbook.com Another synthetic route starts from acrolein, which is reacted with hydrogen chloride and then reduced. google.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇ClO |

| Molecular Weight | 94.54 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 160-162 °C |

| Melting Point | -20 °C |

| Density | 1.131 g/mL at 25 °C |

| Refractive Index | 1.445 at 20 °C |

| Flash Point | 73.3 °C |

| Solubility | Soluble in water, alcohol, and ether |

Sources: nbinno.cominnospk.comsigmaaldrich.comnbinno.comsigmaaldrich.com

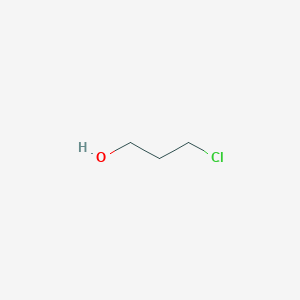

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMUXTNQCICZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024809 | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

164 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.13 to 1.15 at 68 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-30-5, 28064-81-5 | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028064815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148011U61G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 Chloro 1 Propanol

Catalytic Hydrochlorination of Propanediols

The synthesis of 3-Chloro-1-propanol is frequently achieved through the catalytic hydrochlorination of 1,3-propanediol (B51772). This method is notable for its industrial viability, involving the reaction of the diol with hydrochloric acid. nbinno.comchemicalbook.com A key aspect of this process is the use of catalysts to enhance reaction rates and control selectivity. google.com

Role of Brønsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids play crucial roles in activating the substrate for nucleophilic attack.

Brønsted Acids: These are proton donors that are commonly employed to catalyze the hydrochlorination of diols. A widely used catalyst in this category is benzenesulfonic acid. nbinno.comchemicalbook.comgoogle.com The catalytic cycle, in line with mechanisms for acid-catalyzed reactions on polyols, involves the protonation of one of the terminal hydroxyl groups of 1,3-propanediol by the Brønsted acid. scielo.br This protonation converts the hydroxyl group (-OH) into a better leaving group, water (H₂O), facilitating a nucleophilic substitution (S_N2) reaction by the chloride ion from HCl. Acetic acid has also been documented as an effective homogeneous catalyst in the related hydrochlorination of glycerol (B35011). acs.orgshd.org.rs Furthermore, research into Brønsted acidic ionic liquids for glycerol chlorination has shown that the catalytic activity is directly related to the acid strength of the catalyst. scielo.br

Lewis Acids: Lewis acids, or electron-pair acceptors, can also catalyze such transformations. While less commonly documented for this specific reaction compared to Brønsted acids, their role in activating alcohols and ethers is well-established. masterorganicchemistry.com A Lewis acid would coordinate to the oxygen atom of the hydroxyl group. This coordination enhances the leaving group ability of the hydroxyl group, similar to protonation, thereby activating the carbon-oxygen bond for a subsequent nucleophilic attack by a chloride ion. The synergy of having both Brønsted and Lewis acidic sites in a single catalyst has been explored for other reactions, such as esterification, to enhance catalytic performance. rsc.org

| Catalyst Type | Mechanism of Action | Common Examples |

|---|---|---|

| Brønsted Acid | Protonates the hydroxyl group, converting it into a good leaving group (water). | Benzenesulfonic Acid chemicalbook.comgoogle.com, Acetic Acid acs.org, Acidic Ionic Liquids scielo.br |

| Lewis Acid | Coordinates to the hydroxyl oxygen, increasing its electrophilicity and making it a better leaving group. | Boronic Acids scholaris.ca, Metal Halides (e.g., FeCl₃, AlCl₃) |

Reaction Kinetics and Selectivity Optimization

The kinetics of the hydrochlorination of polyols like glycerol have been studied extensively, revealing a complex network of parallel and consecutive reactions. acs.orgshd.org.rs The reaction rate is sensitive to parameters such as temperature, catalyst concentration, and the partial pressure of hydrogen chloride. doria.fi

| Stage | Procedure | Temperature | Duration | Objective |

|---|---|---|---|---|

| 1 | 1,3-propanediol, partial HCl, and benzenesulfonic acid are mixed and heated. | 90 °C | 3 hours | Initiate reaction under controlled HCl concentration. |

| 2 | The mixture is cooled, the remaining HCl is added, and the solution is reheated. | Cool to 50 °C, then reheat to 90 °C | 10 hours | Drive reaction to completion while managing selectivity. |

Functional Group Transformations and Derivatization Routes

Alternative synthetic pathways to this compound involve key functional group transformations, starting from precursors other than 1,3-propanediol.

Halogenation of Propanols

An alternative synthesis involves the reaction of trimethylene glycol (1,3-propanediol) with a halogenating agent like sulfur chloride. chemicalbook.comprepchem.com In this reaction, the mixture is initially shaken, leading to a warming effect and the evolution of sulfur dioxide gas. prepchem.com The reaction proceeds for several hours, often with heating, to yield this compound after extraction and distillation. chemicalbook.comprepchem.com

Reduction of Halogenated Aldehydes

A significant industrial process for producing this compound involves the reduction of 3-chloropropionaldehyde. google.com This two-step synthesis begins with the reaction of acrolein and hydrogen chloride to form the intermediate aldehyde. google.comgoogle.com The subsequent reduction of 3-chloropropionaldehyde is efficiently carried out using alkali metal borohydrides, such as sodium borohydride (B1222165) (NaBH₄), in an aqueous medium. google.com This method is noted for its high yield, reaching approximately 85% based on the reacted acrolein, and its suitability for large-scale production. google.com Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this transformation.

| Reducing Agent | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aqueous solution, 20-30 °C | ~85% | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous conditions | Effective, but less common for this specific route |

Emerging Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, its derivatives, particularly aryl-substituted analogs, are crucial chiral intermediates in the pharmaceutical industry for synthesizing antidepressant drugs. nih.gov Consequently, significant research has focused on developing efficient asymmetric methods to produce these chiral alcohols with high enantiomeric purity.

The predominant strategy is the asymmetric reduction of prochiral ketones. For example, (S)-3-chloro-1-phenyl-1-propanol is synthesized by the enantioselective reduction of 3-chloropropiophenone. nih.govacs.org

Biocatalytic Methods: Enzymes, particularly reductases from microorganisms, have proven to be highly effective catalysts. Reductases from Saccharomyces cerevisiae (baker's yeast) and other microbes can reduce halo-ketones to the corresponding (S)-alcohols with excellent activity and enantioselectivity, often achieving an enantiomeric excess (ee) of nearly 100%. nih.gov These biotransformations are often coupled with a cofactor regeneration system, such as using glucose dehydrogenase to recycle NADPH, to improve process efficiency. nih.gov Lipase-catalyzed kinetic resolution of racemic halo-alcohols is another powerful enzymatic approach. pmarketresearch.comresearchgate.net

Chemo-catalytic Methods: Chemical catalysts also provide robust routes to these chiral molecules. The Corey-Bakshi-Shibata (CBS) reduction, using borane (B79455) amine complexes with chiral oxazaborolidine catalysts, is a well-established method. ciac.jl.cn Another highly effective reagent is diisopinocampheylchloroborane (Ipc₂BCl), an organoborane that reduces a variety of halo-ketones to the corresponding halo-alcohols with exceptionally high enantiomeric purity. acs.org These methods are instrumental in the synthesis of both enantiomers of important drug molecules. acs.org

| Target Molecule | Precursor | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-3-Chloro-1-phenyl-1-propanol | 3-Chloropropiophenone | Yeast Reductase (YOL151W from S. cerevisiae) | 100% | nih.gov |

| (S)-3-Chloro-1-phenyl-1-propanol | 3-Chloropropiophenone | Borane Amine Complex / CBS Catalyst | 81.6 - 87.7% | ciac.jl.cn |

| Chiral Halo Alcohols | Prochiral Halo Ketones | Diisopinocampheylchloroborane (Ipc₂BCl) | High | acs.org |

| (S)-3-Chloro-1-(2-thienyl)-1-propanol | Racemic 3-Chloro-1-(2-thienyl)-1-propanol | Lipase (B570770) B from Candida antarctica (Kinetic Resolution) | >99% | researchgate.net |

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₃H₇ClO | Main subject |

| 1,3-Propanediol (Trimethylene glycol) | C₃H₈O₂ | Starting material |

| Hydrochloric acid | HCl | Reagent |

| Benzenesulfonic acid | C₆H₆O₃S | Brønsted acid catalyst |

| Acetic acid | C₂H₄O₂ | Brønsted acid catalyst |

| 1,3-Dichloropropane (B93676) | C₃H₆Cl₂ | Side product |

| Toluene | C₇H₈ | Solvent for purification |

| Sulfur chloride | e.g., SOCl₂, S₂Cl₂ | Halogenating agent |

| Sulfur dioxide | SO₂ | Byproduct |

| Acrolein | C₃H₄O | Starting material |

| 3-Chloropropionaldehyde | C₃H₅ClO | Intermediate |

| Sodium borohydride | NaBH₄ | Reducing agent |

| Lithium aluminum hydride | LiAlH₄ | Reducing agent |

| (S)-3-Chloro-1-phenyl-1-propanol | C₉H₁₁ClO | Chiral analog |

| 3-Chloropropiophenone | C₉H₉ClO | Prochiral ketone precursor |

| (S)-3-Chloro-1-(2-thienyl)-1-propanol | C₇H₉ClOS | Chiral analog |

| Diisopinocampheylchloroborane | C₂₀H₃₄BCl | Chiral reducing agent |

| (R)-α,α-diphenyl-2-pyrrolidinemethanol | C₁₇H₁₉NO | CBS catalyst component |

Enzymatic Biocatalysis for Enantioselective Production

Biocatalysis has emerged as a powerful and green alternative for producing enantiomerically pure compounds. Enzymes, operating under mild conditions with high selectivity, can effectively resolve racemic mixtures or asymmetrically transform prochiral substrates. In the context of producing chiral this compound, reductases and lipases are the most prominent enzyme classes employed.

The primary strategies involve:

Asymmetric reduction of a prochiral ketone: An oxoreductase or a whole-cell system containing the enzyme reduces the prochiral ketone (e.g., 3-chloro-1-phenyl-1-propanone) to a single enantiomer of the corresponding secondary alcohol.

Enzymatic Kinetic Resolution (EKR): A lipase selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer.

Dynamic Kinetic Resolution (DKR): This method combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single desired enantiomer.

Research has extensively documented these methods for derivatives like (R)- and (S)-3-chloro-1-phenyl-1-propanol, which are critical intermediates for antidepressant drugs. For instance, the yeast reductase YOL151W, expressed in E. coli, has been used for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol from its corresponding ketone. nih.govjmb.or.kr This system, which can include a glucose dehydrogenase (GDH) coupling reaction for NADPH regeneration, can achieve complete conversion to the (S)-alcohol with an enantiomeric excess (e.e.) of 100%. nih.gov

Similarly, rational design and engineering of enzymes like the carbonyl reductase EbSDR8 have been employed to produce (R)-3-chloro-1-phenyl-1-propanol. nih.gov Through site-directed mutagenesis, the enzyme's substrate-binding pocket was enlarged, enhancing catalytic activity and enabling the conversion of high concentrations of the ketone substrate (1.0 M) with over 99% e.e. and a 95.5% conversion rate. nih.gov

Lipases are also widely used, particularly for kinetic resolutions. A patented process for preparing (R)-(+)-3-chloro-1-phenylpropan-1-ol utilizes a dynamic kinetic resolution approach. google.com In this process, Lipase B from Candida antarctica (CALB) selectively acylates the (R)-enantiomer, while an acidic resin acts as a racemization catalyst for the remaining (S)-enantiomer, leading to a product with 99.8% e.e. and a 95.3% yield. google.com

The table below summarizes key findings from various enzymatic approaches.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Saccharomyces cerevisiae Reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | Complete conversion with 100% e.e. was achieved using an NADPH regeneration system. nih.gov |

| Carbonyl Reductase (EbSDR8 mutant) | 3-chloro-1-phenyl-1-propanone | (R)-3-chloro-1-phenyl-1-propanol | Achieved >99% e.e. and 95.5% conversion at high substrate concentrations (1.0 M). nih.gov |

| Lipase B from Candida antarctica (CALB) | rac-3-chloro-1-(2-thienyl)propyl acetate | (S)-3-chloro-1-(2-thienyl)-1-propanol | Used for enzymatic hydrolysis in a kinetic resolution process. scielo.br |

| Lipase CALB & Acidic Resin (DKR) | 3-chloro-1-phenylpropan-1-ol | (R)-(+)-3-chloro-1-phenylpropan-1-ol ester | Dynamic kinetic resolution yielded the product ester with 99.8% e.e. and 95.3% yield. google.com |

| Alcohol Dehydrogenase from Thermoanaerobacter (ADH-T) | 3-chloro-1-(2-thienyl)propan-1-one | (1S)-3-chloro-1-(2-thienyl)-propan-1-ol | The resulting alcohol showed an enantiomeric excess of 95%. google.com |

Chiral Auxiliary and Organocatalytic Strategies

Alongside enzymatic methods, chiral auxiliaries and small-molecule organocatalysts provide a versatile platform for asymmetric synthesis. These strategies rely on the temporary attachment of a chiral molecule or the use of a chiral catalyst to control the stereochemical outcome of a reaction.

Chiral Auxiliary Approach A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. While less common for the direct synthesis of enantiopure this compound itself, this strategy is effective for related structures. For example, in the synthesis of (S)-1-amino-3-chloro-2-propanol, benzylamine (B48309) can function as both a nucleophile and a chiral auxiliary. It facilitates the ring-opening of (S)-epichlorohydrin, leading to the formation of (S)-1-benzylamino-3-chloro-2-propanol with high stereocontrol. The benzyl (B1604629) group, having served its purpose as the auxiliary, is subsequently removed.

Organocatalytic Strategies Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. For the synthesis of chiral alcohols, this often involves the asymmetric reduction of a prochiral ketone, similar to enzymatic methods but with a synthetic catalyst.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic system used for this purpose. This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, to stereoselectively deliver a hydride from a stoichiometric reductant (e.g., borane) to a ketone. Research on the synthesis of (S)-3-Chloro-1-phenyl-1-propanol has demonstrated the efficacy of this approach. ciac.jl.cnsciengine.com Using catalysts derived from chiral amino alcohols such as (R)-α,α-diphenyl-2-pyrrolidinemethanol with a borane amine complex, the target (S)-alcohol was synthesized with yields ranging from 88.3% to 93.8% and enantiomeric excess values between 81.6% and 87.7%. ciac.jl.cn These organocatalytic methods represent a powerful tool, bridging the gap between biocatalysis and traditional metal-based catalysis.

Elucidation of 3 Chloro 1 Propanol Chemical Reactivity

Oxidation and Reduction Chemistry

3-Chloro-1-propanol can undergo both oxidation and reduction reactions, targeting the hydroxyl group and the carbon-chlorine bond, respectively.

The primary alcohol group of this compound can be oxidized to form an aldehyde or a carboxylic acid. chemblink.com

Oxidation to 3-chloropropionaldehyde: The selective oxidation of this compound yields 3-chloropropionaldehyde. chemblink.comontosight.ai This transformation can be achieved using various oxidizing agents.

Oxidation to 3-chloropropionic acid: Further oxidation of 3-chloropropionaldehyde or direct, more vigorous oxidation of this compound leads to the formation of 3-chloropropionic acid. chemblink.comchembk.com Reagents such as nitric acid or potassium permanganate (B83412) can be used for this purpose. orgsyn.org

Table 1: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Mild Oxidizing Agent | 3-Chloropropionaldehyde | chemblink.comontosight.ai |

| This compound | Strong Oxidizing Agent (e.g., Nitric Acid) | 3-Chloropropionic Acid | orgsyn.org |

The reduction of this compound can lead to the removal of the chlorine atom (dehalogenation) or the reduction of the alcohol functionality.

Dehalogenation: The carbon-chlorine bond can be cleaved through reduction to yield propan-1-ol. This process is a form of dehalogenation. In some microbial systems, dehalogenation can occur through oxidative mechanisms. nih.govasm.orgresearchgate.net

Reduction to Saturated Products: The primary product of the reduction of this compound is typically 3-chloropropane. This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst. A process for producing this compound involves the reduction of 3-chloropropionaldehyde using an alkali metal borohydride (B1222165). google.com

Table 2: Reduction Products of this compound

| Reactant | Reducing Agent/Process | Product | Reference |

|---|---|---|---|

| This compound | Hydrogen gas with catalyst | 3-Chloropropane | |

| 3-Chloropropionaldehyde | Alkali metal borohydride | This compound | google.com |

Surface Interactions and Interface Chemistry

The interaction of this compound with various surfaces is an area of significant research, particularly in materials science.

Studies have shown that this compound can covalently bond to silicon surfaces (Si(100)). acs.org This occurs through the dissociation of the hydroxyl group, leading to the formation of Si-O-C bonds. acs.org This surface modification is of interest for the development of advanced materials.

The adsorption of chloropropanols on materials like crystalline nanocellulose has also been investigated. nih.gov The primary mechanism for this interaction is physical adsorption, driven by the formation of intermolecular hydrogen bonds. nih.gov The adsorption is most effective under neutral to weakly alkaline conditions. nih.gov

Furthermore, the adsorption of enantiomers of a related compound, 3-chloro-1-phenyl-propanol, on chiral stationary phases has been studied to understand the retention mechanisms in chromatography. nih.govresearchgate.net These studies indicate that the adsorbent surface can be heterogeneous, with different types of adsorption sites. nih.govresearchgate.net

Chemisorption and Physisorption Phenomena on Semiconductor Surfaces

The interaction of this compound with semiconductor surfaces involves both physisorption, which is a weak, non-covalent interaction, and chemisorption, which involves the formation of a chemical bond between the molecule and the surface.

On silicon surfaces, such as Si(100) and Si(111), this compound exhibits well-defined chemisorption behavior. At low temperatures, around 110 K, the molecule initially physisorbs on the surface. researchgate.net However, upon thermal activation, it proceeds to chemisorb dissociatively. This process involves the cleavage of the O-H bond in the hydroxyl group, leading to the formation of a covalent Si-O bond and a surface-bound hydrogen atom (Si-H). rsc.orgarxiv.org This results in a well-defined organic layer terminated with chlorine atoms. rsc.org The C-Cl bond and the carbon skeleton of the molecule remain intact during this initial chemisorption process. rsc.orgarxiv.org

Spectroscopic studies, such as X-ray Photoelectron Spectroscopy (XPS) and High-Resolution Electron Energy Loss Spectroscopy (HREELS), have provided significant evidence for this mechanism. For instance, a downward shift in the O1s binding energy in XPS spectra is indicative of the formation of Si-O-C intermediates. researchgate.net HREELS studies have shown the appearance of a Si-H stretching mode and the retention of the C-Cl stretching mode, further confirming the dissociative adsorption via the hydroxyl group. arxiv.org

The table below summarizes the binding energy data from XPS studies for this compound on a Si(100)-2x1 surface, illustrating the state of the molecule in both physisorbed and chemisorbed states. rsc.org

| XPS Peak | Physisorbed State (110 K) | Chemisorbed State | Interpretation |

| Cl2p3/2 | 200.3 eV | No significant shift | The C-Cl bond remains intact upon chemisorption. rsc.org |

| O1s | --- | Large downshift (0.9 eV) | Indicates the dissociation of the O-H group and formation of a Si-O bond. rsc.org |

| C1s | Consistent with C-C-C skeleton | No significant shift | Supports the retention of the carbon backbone. rsc.org |

For other semiconductor surfaces, such as metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO), the adsorption behavior of alcohols is also well-documented, although specific studies on this compound are less common. Generally, alcohols can adsorb molecularly through hydrogen bonding to surface hydroxyl groups or dissociatively to form surface alkoxides by reacting with metal cation sites. rsc.org The presence of the chlorine atom in this compound could also influence its adsorption, potentially interacting with surface acid or defect sites.

Physisorption is the initial interaction at low temperatures, where the molecule is held to the surface by weaker van der Waals forces. On silicon, multilayers of physisorbed this compound can form on top of the initial chemisorbed layer at low temperatures. rsc.org These physisorbed molecules can play a role in subsequent photoinduced reactions.

Photoinduced and Thermal Surface Reactions

Following the initial chemisorption, this compound can undergo further reactions on semiconductor surfaces, which can be triggered by light (photoinduction) or heat (thermal activation).

On silicon surfaces, the C-Cl bond of the chemisorbed 3-chloro-1-propoxy species is relatively stable under thermal conditions but can be selectively cleaved by ultraviolet (UV) irradiation. rsc.orgarxiv.org Using 193 nm photons, the C-Cl bond can be effectively dissociated, leading to the formation of a surface-bound carbon radical. researchgate.netrsc.org

These highly reactive carbon radicals can then participate in a variety of surface reactions. One observed pathway is a lateral diradical coupling, where two adjacent surface radicals combine to form a new carbon-carbon bond, resulting in a cross-linked organic layer. This has been shown to form species like Si-O-CH₂CH₂CH₂-CH₂CH₂CH₂-O-Si. rsc.orgarxiv.org

Furthermore, if there are physisorbed this compound molecules present on the chemisorbed layer, the photo-generated carbon radical can react with a neighboring physisorbed molecule. rsc.org This leads to a secondary attachment, effectively growing a second organic layer on the silicon surface. This process results in the formation of surface species such as Si-O-CH₂CH₂CH₂-CH₂CH₂CH₂-OH. rsc.orgarxiv.org

The table below outlines the key photoinduced reactions of chemisorbed this compound on a Si(100) surface.

| Reactants | Conditions | Primary Products | Reaction Type |

| Chemisorbed Si-O-CH₂CH₂CH₂-Cl | 193 nm UV irradiation | Si-O-CH₂CH₂CH₂• (surface radical) + Cl• | C-Cl bond cleavage rsc.org |

| Two adjacent Si-O-CH₂CH₂CH₂• | 193 nm UV irradiation | Si-O-CH₂CH₂CH₂-CH₂CH₂CH₂-O-Si | Lateral diradical coupling rsc.orgarxiv.org |

| Si-O-CH₂CH₂CH₂• + Physisorbed HO-CH₂CH₂CH₂-Cl | 193 nm UV irradiation | Si-O-CH₂CH₂CH₂-CH₂CH₂CH₂-OH | Secondary attachment rsc.orgarxiv.org |

Strategic Applications of 3 Chloro 1 Propanol in Organic Synthesis

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The unique chemical reactivity of 3-chloro-1-propanol makes it a crucial intermediate in the production of several Active Pharmaceutical Ingredients (APIs). cymitquimica.comchemicalbook.com It is frequently used to introduce a 3-hydroxypropyl or a related three-carbon chain into a larger molecule. A common strategy involves its conversion to more reactive intermediates, such as 3-chloropropyl chloroformate, to facilitate the synthesis of various therapeutic agents. indiamart.comgoogle.com

This compound is a key starting material in the synthesis of intermediates for antiviral drugs, most notably the HIV protease inhibitor, Nelfinavir (B1663628). innospk.comchembk.comnbinno.com The synthesis pathway utilizes this compound to create 3-chloropropyl chloroformate, a critical reagent for introducing a specific side chain required for the drug's activity. indiamart.comgoogle.com This underscores the compound's importance in the production of medications for treating significant viral diseases. innospk.com

Table 1: this compound in the Synthesis of Nelfinavir Intermediate

| Starting Material | Intermediate | Target API | Therapeutic Class |

| This compound | 3-Chloropropyl chloroformate | Nelfinavir | Antiviral (HIV Protease Inhibitor) |

The application of this compound extends to the synthesis of antithrombotic (thrombolytic) agents, such as Clopidogrel, which is used to prevent blood clots. indiamart.comgoogle.com Similar to its role in antiviral synthesis, it is first converted to an intermediate like 3-chloropropyl chloroformate to build the final molecular structure of the drug. google.com

Furthermore, research has demonstrated its utility as a precursor for other classes of therapeutic agents, including:

Antitumor agents: It serves as a building block in the synthesis of novel compounds with potential anticancer properties. nbinno.com For instance, derivatives of propranolol (B1214883) containing a nitrogen mustard group, synthesized using related chloro-alcohol chemistry, have been investigated as potential lung-specific antitumor agents. nih.gov

β-blockers: This class of drugs, used to manage cardiovascular diseases like hypertension, can be synthesized using intermediates derived from chloro-alcohols. For example, (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol are known intermediates in the synthesis of propranolol and nadoxolol. nih.gov While not a direct use of this compound, this highlights the importance of the chloro-alcohol functional group in this therapeutic area.

Table 2: Application of this compound in Diverse Therapeutic Agents

| Therapeutic Agent Class | Example API | Role of this compound |

| Antithrombotic | Clopidogrel | Precursor to intermediate 3-chloropropyl chloroformate. indiamart.comgoogle.com |

| Antitumor Agents | Investigational Compounds | Serves as a fundamental building block. nbinno.com |

| β-blockers | Propranolol (via related intermediates) | The chloro-alcohol moiety is a key structural feature for synthesis. nih.gov |

Building Block in Agrochemical and Specialty Chemical Production

This compound is a significant intermediate in the agrochemical industry, particularly for the synthesis of pesticides and insect growth regulators. nbinno.comnbinno.com Its bifunctional nature allows for the construction of complex molecules that can selectively target pests while minimizing harm to non-target organisms. The compound is also used in the production of various specialty chemicals, including dyes and surfactants. nbinno.comnbinno.com Its role as a versatile chemical building block is critical in these sectors. cymitquimica.com

Advanced Materials and Polymer Precursors

In the field of material science, this compound is utilized as a precursor for advanced polymers and materials with specialized properties. nbinno.com Its ability to introduce both hydroxyl and chloro functionalities is valuable for creating functionalized polymers.

Key applications include:

Polymer Synthesis: It can act as a chain extender or a reactive modifier in the production of functionalized polyesters and polyurethanes.

"Click" Chemistry: this compound is used to synthesize key reagents for "click" chemistry, a powerful method for creating complex polymers. For example, it can be converted to 3-azido-1-propanol, which is then used in the ring-opening polymerization of ε-caprolactone to form terminally azido (B1232118) poly(ε-caprolactone) ester (PCL-N3). researchgate.nettandfonline.com This PCL-N3 can then be "clicked" with other polymers, like propargyl-polyethylene glycol, to create well-defined ABA type block copolymers with applications in biomedical fields due to their biocompatibility and biodegradability. researchgate.nettandfonline.com

Surface Functionalization: The compound has been employed for the chemical modification of surfaces, such as silicon, to impart specific properties. nbinno.com

Synthesis of Pheromone Components

This compound plays a role as a "linchpin" in the multi-step synthesis of complex insect pheromones. sigmaaldrich.com A notable example is its use in the synthesis of 6,14-dimethyl-1-octadecene, a precursor to one of the pheromone components of the female lichen moth (Lyclene dharma dharma). In this synthesis, this compound is used to connect two different synthetic blocks, demonstrating its utility in constructing long-chain, branched hydrocarbons that are common in insect communication.

Environmental Chemistry and Occurrence of 3 Chloro 1 Propanol

Formation Mechanisms in Food Processing and Natural Matrices

3-Chloro-1-propanol (3-MCPD) is a chemical contaminant that can form in certain foods during processing. nih.gov Its presence is primarily associated with products that have been treated with hydrochloric acid or subjected to high temperatures in the presence of chloride ions and fats. derpharmachemica.comfoodstandards.gov.au

Lipid-Mediated Chlorination Pathways

Beyond acid hydrolysis, 3-MCPD can also be formed through lipid-mediated chlorination pathways during normal cooking processes, especially those involving high heat. When foods containing both fat and salt (sodium chloride) are heated to high temperatures, such as during grilling, toasting, or roasting, the chloride ions from the salt can react with the glycerol (B35011) backbone of lipids to form 3-MCPD. derpharmachemica.commdpi.com

Studies have shown that the levels of 3-MCPD can increase in foods like toasted bread and some grilled cheeses. foodstandards.gov.au The formation is dependent on factors such as temperature, moisture content, and the amounts of fat and salt present. derpharmachemica.com For instance, the concentration of 3-MCPD in toast has been observed to increase with the degree of browning. researchgate.net The dripping of fat onto hot charcoals during barbecuing can also lead to the formation of 3-MCPD. derpharmachemica.comresearchgate.net

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is influenced by its physical and chemical properties, which determine its movement and persistence in various environmental compartments. ontosight.ai

Biodegradation Pathways in Aqueous and Soil Environments

This compound has the potential to contaminate soil and water. ontosight.ai Its mobility in these environments is relatively high due to its solubility in water. fishersci.com Biodegradation is a key process in its removal from aqueous and soil environments. ontosight.ai

Microorganisms in the soil and water can break down this compound. Some bacteria can utilize it as a carbon source, initiating its degradation. For example, a strain of Pseudomonas has been shown to convert 2,3-dichloro-1-propanol (B139626) to 3-chloro-1,2-propanediol (B139630), which is then further metabolized. tandfonline.com The degradation process can involve the release of chloride ions and the formation of other organic compounds. tandfonline.comtandfonline.com

Volatilization and Photodegradation Considerations

Volatilization of this compound from water and moist soil surfaces is not considered a significant fate process. guidechem.com This is due to its relatively low Henry's Law constant. guidechem.com However, it may volatilize from dry soil surfaces. guidechem.com

Once in the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The half-life for this reaction in the air is estimated to be on the order of a few days. Direct photolysis is not expected to be a significant removal process.

Role of Microbial Biotransformation in Environmental Remediation

Microbial biotransformation plays a crucial role in the environmental remediation of sites contaminated with this compound. Certain microorganisms possess enzymes that can dehalogenate this compound, converting it into less harmful substances. inchem.org

For instance, some yeasts and bacteria can transform 3-chloro-1,2-propanediol. inchem.orgacs.org The yeast Saccharomyces cerevisiae has demonstrated the ability to biodegrade 3-chloro-1,2-propanediol, with the efficiency of the process being influenced by factors such as pH and the presence of a co-substrate like glucose. acs.org Some bacterial strains, such as Pseudomonas putida, can utilize dichloropropanols as a sole carbon and energy source for growth, indicating their potential for bioremediation applications. nih.gov The initial step in the degradation pathway by Pseudomonas putida involves the oxidation and dehalogenation of the compound. nih.gov The stereospecificity of these microbial transformations can also be harnessed for the production of optically active compounds. tandfonline.combiointerfaceresearch.comresearchgate.net

Biological Activity and Toxicological Mechanisms of 3 Chloro 1 Propanol

Cellular and Molecular Mechanisms of Toxicity

The toxicological profile of 3-chloro-1-propanol is defined by its interactions at the cellular and molecular level. These interactions can lead to a cascade of events, culminating in organ-specific damage. The primary mechanisms of its toxicity involve the disruption of essential enzymatic activities, the potential for forming adducts with biological macromolecules, and interference with the synthesis of nucleic acids and proteins.

Enzyme Inhibition and Metabolic Pathway Disruption

This compound is recognized as an inhibitor of key enzymes within the glycolytic pathway, namely glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and triosephosphate isomerase (TPI). Glycolysis is a fundamental metabolic pathway for energy production in cells.

The inhibition of these enzymes disrupts the normal flow of glycolysis, leading to a reduction in cellular energy production and an accumulation of metabolic intermediates. The mechanism of inhibition is thought to involve the active site of these enzymes, where this compound or its metabolites may bind and interfere with the enzymes' catalytic function. Specifically, the inhibition of GAPDH can lead to a depletion of ATP and NADH, which are crucial for numerous cellular processes. Disruption of TPI activity can also halt glycolysis, leading to an accumulation of dihydroxyacetone phosphate.

While the inhibitory action on these specific enzymes is known, detailed studies elaborating the broader consequences of this metabolic disruption by this compound are not extensively documented in publicly available scientific literature. Much of the in-depth research on the disruption of spermatozoan glycolysis has been conducted on the closely related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD), where it has been suggested that a metabolite, beta-chlorolactate, is responsible for the inhibition of GAPDH and TPI. inchem.org

Alkylation and Adduct Formation in Biological Systems

Alkylation is a chemical process where an alkyl group is transferred from one molecule to another. In biological systems, alkylating agents can react with nucleophilic sites on macromolecules such as DNA and proteins, forming adducts. These adducts can disrupt the normal function of these molecules, leading to cytotoxicity and genotoxicity.

Effects on Nucleic Acid and Protein Synthesis

The synthesis of nucleic acids (DNA and RNA) and proteins is fundamental to cell survival, proliferation, and function. Disruption of these processes can have severe toxicological consequences.

Research specifically detailing the effects of this compound on nucleic acid and protein synthesis is limited. However, studies on the related compound, 3-chloro-1,2-propanediol (3-MCPD), have shown that it can impact these processes. For instance, in one study, rats administered 3-MCPD showed significantly decreased levels of RNA and protein in the testis and epididymis. inchem.org These changes were accompanied by an increase in the activity of proteinase and ribonuclease, enzymes that degrade proteins and RNA, respectively. inchem.org The DNA content, however, remained unchanged in this particular study. inchem.org It is important to note that this data pertains to 3-MCPD, and similar detailed investigations for this compound are not available in the reviewed scientific literature.

Organ-Specific Toxicity and Pathological Manifestations

The toxic effects of this compound are not uniformly distributed throughout the body but tend to manifest in specific organs. The reproductive system and the kidneys are identified as primary targets of its toxicity.

Reproductive System Toxicity and Antifertility Effects

The male reproductive system is particularly susceptible to the toxic effects of certain chemicals, and studies have indicated that chloropropanols can act as reproductive toxicants.

While much of the research in this area has focused on 3-chloro-1,2-propanediol (3-MCPD), there is evidence to suggest that this compound also possesses antifertility properties. The primary mechanism of antifertility for related compounds is believed to be the inhibition of glycolysis in spermatozoa, which is essential for their motility and maturation. inchem.org

Studies on 3-MCPD have shown that it can lead to a reduction in sperm motility and fertility indices in male rats. nih.gov The proposed mechanism involves the reduction of H+-ATPase expression in the cauda epididymis, leading to an altered pH which in turn disrupts sperm maturation and motility. nih.gov

In a 90-day oral gavage study in Wistar rats, 3-chloro-1,2-propanediol caused a decrease in spermatid density and slight atrophy of spermatogenic and supporting cells at lower doses. At higher doses, more severe effects, including total degeneration of the seminiferous tubules and inflammatory infiltration in the epididymis, were observed.

Table 1: Reproductive Toxicity of 3-Chloro-1,2-propanediol in Male Wistar Rats

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 1.84 | Decreased spermatid density; slight atrophy of spermatogenic and supporting cells. |

| 7.37 | Mild decrease in spermatids; atrophy of seminiferous tubule spermatogenic and supporting cells. |

It is crucial to reiterate that these findings are for 3-chloro-1,2-propanediol, and specific, detailed studies on the reproductive toxicity and antifertility mechanisms of this compound are not as prevalent in the available literature.

Nephrotoxicity and Renal Pathophysiology

The kidneys are vital organs for filtering waste products from the blood and maintaining fluid and electrolyte balance. They are also a common target for chemical-induced toxicity due to their high blood flow and role in concentrating and eliminating xenobiotics.

While there are general statements in toxicological summaries indicating that this compound can cause kidney damage, detailed studies on its specific nephrotoxic mechanisms and the resulting renal pathophysiology are scarce.

In contrast, the nephrotoxicity of 3-chloro-1,2-propanediol (3-MCPD) is better characterized. Studies have shown that 3-MCPD can induce acute renal failure in male albino rats, characterized by elevated serum creatinine (B1669602) and urea (B33335) levels. nih.gov Histopathological changes observed include hydropic degeneration, necrosis, and shedding of the cells of the proximal convoluted tubules, the presence of urinary casts in the distal convoluted tubules, and interstitial inflammatory cell infiltration. nih.gov

One of the proposed mechanisms for the nephrotoxicity of 3-MCPD involves its metabolite, oxalic acid. The formation of calcium oxalate (B1200264) crystals in the kidney tubules can lead to obstruction and damage, a characteristic feature of oxalic acid poisoning. inchem.org

Long-term studies with 3-MCPD have also shown an increased incidence of renal tubule neoplasms in rats. It is important to emphasize that these detailed findings on nephrotoxicity are for 3-MCPD, and further research is needed to elucidate the specific renal pathophysiology associated with this compound exposure.

Neurotoxicity and Central Nervous System Effects

While dedicated mechanistic studies on the neurotoxicity of this compound are limited in publicly available literature, general toxicological data indicate potential effects on the central nervous system (CNS). Exposure to the compound may lead to symptoms such as dizziness, weakness, and a lack of muscle coordination. vdoc.pub These effects are characteristic of CNS depression, a common trait among some organic solvents. However, detailed investigations into specific neuronal pathways or long-term neurological outcomes following exposure to this compound have not been sufficiently characterized.

Immunotoxicity and Hematological Derangements

Sensory Irritation and Systemic Effects

This compound is recognized as a sensory irritant, capable of producing undesirable effects on the eyes, nose, and throat upon contact. scbt.com It is classified as irritating to the eyes, skin, and respiratory system. scbt.com Inhalation of its vapors can cause respiratory irritation, which may lead to further lung damage. scbt.com

Sensory irritants are defined by their ability to cause temporary, reversible side effects. Occupational exposure standards for such chemicals are established to protect individuals from even minor irritation. scbt.com Beyond its local irritant effects, this compound can be absorbed into the body, and entry into the bloodstream may produce systemic injury with harmful effects. scbt.com

Genotoxicity, Mutagenicity, and Carcinogenic Potential

In Vitro and In Vivo Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated in vitro. Studies have shown that the compound is mutagenic in the Ames test, a widely used assay for identifying chemical mutagens. Specifically, this compound was found to be mutagenic to the bacterium Salmonella typhimurium, acting through a mechanism of direct base substitution. dtu.dk This positive result in a bacterial reverse mutation assay indicates that the chemical can induce point mutations. Information regarding in vivo genotoxicity assessments for this compound is not available in the reviewed scientific literature.

Table 1: In Vitro Genotoxicity of this compound

Carcinogenicity Studies and Risk Characterization

There is a lack of available data from long-term animal bioassays for this compound. As a result, its carcinogenic potential has not been characterized, and it has not been classified by major international bodies such as the International Agency for Research on Cancer (IARC).

Comparative Toxicological Assessment with Related Chloropropanols

The toxicological profile of this compound is incomplete when compared to its more extensively studied analogues, particularly 3-monochloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (B29581) (1,3-DCP). These related chloropropanols are recognized as significant food contaminants, which has driven comprehensive toxicological evaluation. mdpi.com

In terms of genotoxicity, this compound has demonstrated mutagenic activity in vitro. dtu.dk Similarly, 3-MCPD is genotoxic in vitro, but in vivo assays for genotoxicity have yielded negative results. researchgate.net In contrast, 1,3-DCP is considered a genotoxic compound in both in vitro and in vivo test systems. mdpi.com

This difference in in vivo genotoxicity is reflected in their carcinogenic potential. Long-term studies in rats have shown that 3-MCPD is a non-genotoxic carcinogen, causing tumors in the kidneys and testes. researchgate.net 1,3-DCP is also a carcinogen, with evidence suggesting a genotoxic mechanism. mdpi.com For this compound, no carcinogenicity data is available, representing a significant data gap.

Furthermore, toxicological investigations into 3-MCPD have revealed adverse effects not yet studied for this compound, including nephrotoxicity, reproductive toxicity in male rats, and potential immunotoxicity. researchgate.netscribd.com The acute toxicity of the dichloropropanols is also noted to be higher than that of monochloropropanols. This comparative assessment underscores the need for further research to fully understand the toxicological profile of this compound and its potential risks relative to other compounds in this class.

Table 2: Comparative Toxicology of Selected Chloropropanols

Comparison with 3-Monochloro-1,2-propanediol (3-MCPD)

3-Monochloro-1,2-propanediol (3-MCPD) is a well-known food contaminant, classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. nih.govnih.govca.gov The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system, specifically the testes. nih.govnih.gov

Mechanism of Action: The toxic effects of 3-MCPD are linked to its metabolism. One proposed mechanism involves the inhibition of glycolysis through its metabolite, β-chlorolactaldehyde, which inhibits glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase. nih.gov This disruption of cellular energy metabolism is thought to be a key factor in its testicular toxicity. nih.gov Another metabolic pathway involves detoxification through conjugation with glutathione. inchem.org The R-enantiomer of 3-MCPD is associated with nephrotoxicity, and the formation of oxalic acid as a metabolite appears to play a role in kidney damage. nih.gov While 3-MCPD has shown genotoxic effects in some in vitro studies, in vivo assays have generally been negative. nih.govinchem.org

Comparative Analysis: Both this compound and 3-MCPD can inhibit enzymes in the glycolytic pathway. However, the toxicological profile of 3-MCPD is more severe and better characterized, with established carcinogenic potential and specific organ toxicity in the kidneys and testes. nih.govnih.gov In contrast, the primary reported effects of this compound are more general, including CNS depression and liver damage at high doses, with less evidence of specific reproductive or renal toxicity compared to 3-MCPD. chemicalbook.comhaz-map.com

Comparison with 1,3-Dichloro-2-propanol (1,3-DCP) and 2,3-Dichloro-1-propanol (B139626) (2,3-DCP)

1,3-Dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP) are dichlorinated propanols with significant toxicological profiles. Like 3-MCPD, 1,3-DCP is also classified as a Group 2B carcinogen by the IARC. nih.gov

1,3-Dichloro-2-propanol (1,3-DCP): This compound is recognized as a genotoxic carcinogen, inducing tumors in the liver, kidneys, and other tissues in animal studies. nih.govregulations.gov Its metabolism is thought to involve conversion to epichlorohydrin, a reactive epoxide that can bind to DNA and other macromolecules, which may contribute to its genotoxic and carcinogenic effects. nih.gov In cases of acute exposure in humans through inhalation, it has been associated with acute hepatitis. nih.gov

2,3-Dichloro-1-propanol (2,3-DCP): Research on 2,3-DCP is less extensive than for 1,3-DCP. However, studies indicate that it is also a toxic compound. It has been shown to be more toxic to the testes and kidneys than 1,3-DCP, but less hepatotoxic. nih.gov Like other chloropropanols, it is considered carcinogenic, mutagenic, and genotoxic. nih.gov

Comparative Analysis: Both 1,3-DCP and 2,3-DCP appear to have more potent toxicological profiles than this compound, with clear evidence of genotoxicity and carcinogenicity for 1,3-DCP. nih.govregulations.gov The proposed mechanism of toxicity for 1,3-DCP, involving the formation of a reactive epoxide, suggests a different primary mechanism of action compared to the enzyme inhibition associated with this compound. nih.govchemicalbook.comhaz-map.comnih.gov While high doses of this compound can cause liver damage, the hepatotoxicity of 1,3-DCP, particularly in acute exposures, appears to be a more prominent feature of its toxicological profile. chemicalbook.comhaz-map.comnih.gov

Interactive Data Tables

Below are interactive data tables summarizing key toxicological data for this compound and the compared compounds.

Table 1: Acute Oral Toxicity (LD50) Data

| Compound | CAS Number | Species | LD50 (mg/kg) | Reference(s) |

| This compound | 627-30-5 | Mouse | 2300 | scbt.com |

| 3-Monochloro-1,2-propanediol (3-MCPD) | 96-24-2 | Rat | 152 | |

| 1,3-Dichloro-2-propanol (1,3-DCP) | 96-23-1 | Rat | 110 | nih.gov |

| 2,3-Dichloro-1-propanol (2,3-DCP) | 616-23-9 | Rat | 90 | nih.gov |

Table 2: Summary of Toxicological Profiles

| Compound | Carcinogenicity Classification (IARC) | Primary Target Organs | Key Toxicological Mechanisms |

| This compound | Not Classified | Liver, Central Nervous System | Inhibition of triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase |

| 3-Monochloro-1,2-propanediol (3-MCPD) | Group 2B (Possibly carcinogenic to humans) | Kidneys, Testes | Inhibition of glycolysis, formation of toxic metabolites (e.g., β-chlorolactaldehyde, oxalic acid) |

| 1,3-Dichloro-2-propanol (1,3-DCP) | Group 2B (Possibly carcinogenic to humans) | Liver, Kidneys, Tongue, Thyroid | Genotoxicity, potential metabolism to reactive epoxides (e.g., epichlorohydrin) |

| 2,3-Dichloro-1-propanol (2,3-DCP) | Not Classified | Testes, Kidneys | Genotoxicity, mutagenicity |

Advanced Analytical Methodologies for 3 Chloro 1 Propanol Quantification and Characterization

Chromatographic Techniques for Trace Analysis

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 3-Chloro-1-propanol from complex matrices. When coupled with sensitive detectors, it allows for precise quantification even at very low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. oup.com The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.

For quantitative analysis, specific ions characteristic of this compound are monitored using selected ion monitoring (SIM) mode, which significantly enhances the sensitivity and selectivity of the method. oup.comjst.go.jp This approach allows for the detection and quantification of this compound at trace levels, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. oup.com The use of an internal standard, such as a deuterated version of the analyte (e.g., 3-MCPD-d5), is a common practice to ensure accuracy and precision by compensating for any variations during sample preparation and injection. agriculturejournals.czresearchgate.net

Several studies have developed and validated robust GC-MS methods for the determination of this compound in various matrices, including food products and active pharmaceutical ingredients. oup.comagriculturejournals.czresearchgate.net These methods are typically optimized for parameters such as oven temperature program, carrier gas flow rate, and injector settings to achieve efficient separation and peak resolution. oup.com

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | Agilent J&W DB-WAXetr, 30 m x 0.32 mm i.d., 1.0 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless or Split (e.g., 2:1) |

| Injector Temperature | 220-250°C |

| Oven Program | Initial 40°C hold, ramp to 220°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Interface Temperature | 220-250°C |

| Ion Source Temperature | 200-250°C |

This table presents a generalized set of parameters. Specific conditions may vary based on the application and instrumentation.

Direct analysis of this compound by GC can sometimes be challenging due to its polarity, which can lead to poor peak shape and reduced sensitivity. derpharmachemica.comnih.gov To overcome these limitations, derivatization is often employed. This process involves a chemical reaction to convert the polar hydroxyl group of this compound into a less polar, more volatile derivative that is more amenable to GC analysis. derpharmachemica.comgavinpublishers.com

Common derivatizing agents for this compound and other chloropropanols include:

Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1-trimethylsilylimidazole (TSIM) react with the hydroxyl group to form a trimethylsilyl (B98337) ether. jst.go.jpresearchgate.netresearchgate.net This increases the volatility and thermal stability of the analyte.

Acylating Agents: Heptafluorobutyrylimidazole (HFBI) and heptafluorobutyric anhydride (B1165640) (HFBA) are used to form esters. researchgate.netresearchgate.net The resulting derivatives are highly electronegative, which makes them particularly suitable for detection by electron capture detection (ECD) or for achieving higher mass-to-charge ratio fragments in MS, improving specificity. gavinpublishers.com

Boronic Acids: Phenylboronic acid (PBA) is a highly selective reagent that reacts with compounds containing vicinal diols, such as 3-monochloropropane-1,2-diol (3-MCPD), to form a cyclic boronate ester. agriculturejournals.czderpharmachemica.comresearchgate.net While not directly reacting with the single hydroxyl group of this compound in the same manner, it is a key reagent in the broader analysis of chloropropanols.

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity, the presence of interfering substances, and the analytical instrumentation available. researchgate.net The derivatization step is a critical part of the analytical method and must be carefully optimized to ensure complete reaction and avoid the formation of byproducts. researchgate.net

Table 2: Common Derivatization Reagents for Chloropropanol Analysis

| Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl ether | Increases volatility and thermal stability. jst.go.jp |

| 1-Trimethylsilylimidazole | TSIM | Trimethylsilyl ether | Effective silylating agent for chloropropanols. researchgate.net |

| Heptafluorobutyrylimidazole | HFBI | Heptafluorobutyryl ester | Enhances sensitivity for ECD and MS detection. researchgate.netresearchgate.net |

| Phenylboronic Acid | PBA | Cyclic boronate ester | Highly selective for vicinal diols like 3-MCPD. agriculturejournals.czderpharmachemica.com |

Spectroscopic Characterization and Reaction Monitoring

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for monitoring its chemical transformations. These methods provide detailed information about the molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. bhu.ac.injchps.com For this compound, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows three distinct signals corresponding to the three different sets of protons in the molecule: the two protons on the carbon adjacent to the oxygen (-CH₂OH), the two protons on the central carbon (-CH₂-), and the two protons on the carbon adjacent to the chlorine (-CH₂Cl). jchps.com The chemical shift (position) of these signals is influenced by the electronegativity of the neighboring atoms (oxygen and chlorine), and the splitting pattern (multiplicity) of each signal arises from spin-spin coupling with adjacent protons, providing information about the connectivity of the atoms. bhu.ac.injchps.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows three signals, one for each of the three non-equivalent carbon atoms in the this compound molecule. slideshare.netspectrabase.com The chemical shifts of these carbon signals are also influenced by the attached functional groups, providing further confirmation of the molecular structure. slideshare.net

NMR is not only used for structural confirmation of the pure compound but can also be used to monitor reactions involving this compound, such as its conversion during derivatization or its role in synthesis. sci-hub.se

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | HO-CH₂ - | ~3.7-3.8 | Triplet |

| ¹H | -CH₂ -CH₂- | ~1.9-2.1 | Quintet |

| ¹H | Cl-CH₂ - | ~3.6-3.7 | Triplet |

| ¹³C | HO-C H₂- | ~60-62 | - |

| ¹³C | -C H₂-CH₂- | ~32-34 | - |

| ¹³C | Cl-C H₂- | ~41-43 | - |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide information about the functional groups present in the molecule.